Specific Scientific Field: This application falls under the field of Biochemistry and Physiology .
Comprehensive and Detailed Summary of the Application: 4-Nitrophenethyl bromide is used as a substrate for GST T1-1, a variant of the enzyme glutathione S-transferase (GST) . GSTs are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds .
Results or Outcomes Obtained: 4-Nitrophenethyl bromide is used to identify many kinetic parameters (Km, Kcat) for hGST T1-1 variants . It is also used as a marker for the θ-class of GSTs . It has been found to activate the human θ-class glutathione transferase T1-1 enzyme .
4-Nitrophenethyl bromide, with the chemical formula CHBrNO and the CAS number 5339-26-4, is an organic compound characterized by a nitro group (–NO) attached to a phenethyl bromide structure. This compound is notable for its use in various chemical syntheses and biological applications. It appears as a yellowish liquid with a melting point of approximately 68 °C and a boiling point ranging from 112 to 120 °C at reduced pressure (0.2 Torr) .
4-Nitrophenethyl bromide can pose several safety hazards:
4-Nitrophenethyl bromide has been identified as a marker for the θ-class of glutathione S-transferases (GSTs). It activates human θ-class glutathione transferase, which plays a crucial role in detoxification processes within cells . Additionally, due to its reactive nature, it may exhibit potential toxicity and allergenic properties, necessitating careful handling .
The synthesis of 4-nitrophenethyl bromide can be achieved through several methods:
4-Nitrophenethyl bromide finds applications in various fields:
Research indicates that 4-nitrophenethyl bromide interacts with biological systems primarily through its role as an activator for glutathione S-transferases. This interaction is significant in understanding the detoxification pathways in human physiology and could be explored for drug development targeting GST-related disorders .
Several compounds share structural similarities with 4-nitrophenethyl bromide. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Nitrophenylacetate | Contains an acetate group instead of bromine | Used as an acetylating agent |
Benzyl bromide | Lacks the nitro group | More reactive towards nucleophiles |
2-Nitrophenethyl bromide | Nitro group on the second carbon | Different reactivity profile due to positional effects |
4-Chlorophenethyl bromide | Chlorine instead of nitro | Exhibits different biological activities |
While all these compounds share similar functional groups or structures, 4-nitrophenethyl bromide's unique combination of a nitro group and a phenethyl structure distinguishes its reactivity and biological roles .
Irritant